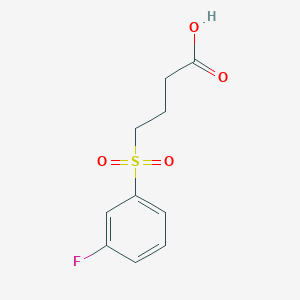

4-(3-Fluorobenzenesulfonyl)butanoic acid

CAS No.:

Cat. No.: VC13492704

Molecular Formula: C10H11FO4S

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO4S |

|---|---|

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)sulfonylbutanoic acid |

| Standard InChI | InChI=1S/C10H11FO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) |

| Standard InChI Key | MJIMBXZHBJUAJP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-(3-fluorobenzenesulfonyl)butanoic acid comprises a benzene ring substituted with fluorine at the meta position, linked via a sulfonyl group to a four-carbon carboxylic acid chain. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₄S |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)sulfonylbutanoic acid |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |

| PubChem CID | 80058349 |

Synthesis and Reaction Pathways

Primary Synthesis Method

The compound is synthesized via sulfonylation of 3-fluorobenzenesulfonyl chloride with butanoic acid derivatives. A representative protocol involves:

-

Reagents: 3-Fluorobenzenesulfonyl chloride, butanoic acid, pyridine (base).

-

Conditions: Reflux in anhydrous dichloromethane (40–50°C, 6–8 hours).

-

Workup: Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

Yield optimization (70–85%) depends on stoichiometric control and moisture exclusion, as residual water hydrolyzes the sulfonyl chloride intermediate.

Alternative Approaches

While direct methods dominate, patents describe analogous syntheses for para-fluoro isomers (e.g., 4-(4-fluorobenzoyl)butyric acid) using Friedel-Crafts acylation with AlCl₃ . These methods, though irrelevant for the meta isomer, underscore the criticality of substituent positioning: para-fluoro derivatives exhibit distinct crystallinity and solubility profiles due to symmetrical charge distribution .

Chemical Reactivity and Functionalization

The sulfonyl group acts as a versatile handle for nucleophilic substitution (e.g., amine coupling) and redox reactions. Notable transformations include:

-

Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester, enhancing membrane permeability.

-

Amide Formation: Condensation with primary amines produces sulfonamides, a class with documented antimicrobial activity.

-

Reduction: LiAlH₄ reduces the sulfonyl group to thioether, though this pathway remains underexplored for this compound.

Comparative studies with non-fluorinated analogs reveal accelerated reaction kinetics for the meta-fluoro derivative, attributed to fluorine’s inductive effects stabilizing transition states.

Comparative Analysis with Structural Analogs

Meta-fluoro substitution uniquely balances electronic effects and steric bulk, optimizing target engagement without compromising pharmacokinetics.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for protease inhibitors and kinase modulators. Its sulfonyl group is amenable to combinatorial chemistry, enabling rapid library synthesis for high-throughput screening.

Challenges and Future Directions

-

Synthetic Scalability: Current methods require costly anhydrous conditions. Catalytic approaches using recyclable bases (e.g., polymer-supported DMAP) warrant investigation.

-

Toxicity Profiling: No in vivo data exist; acute oral toxicity (LD₅₀) studies in rodents are critical for pharmaceutical development.

-

Structural Optimization: Hybrid derivatives incorporating triazole or piperazine moieties may enhance target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume